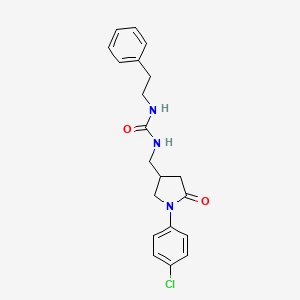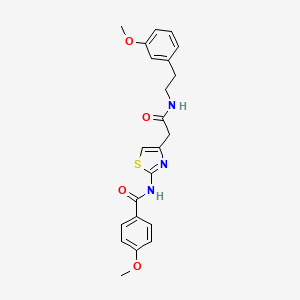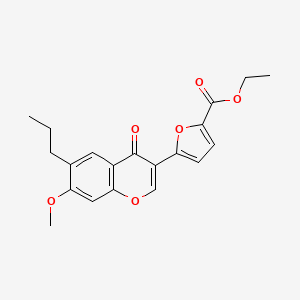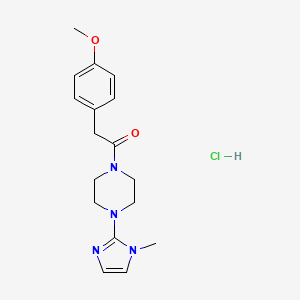![molecular formula C15H19N5O3S B2761469 1,2-dimethyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-imidazole-4-sulfonamide CAS No. 2034559-23-2](/img/structure/B2761469.png)
1,2-dimethyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-imidazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dimethyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-imidazole-4-sulfonamide is a multifaceted compound that offers diverse applications across various scientific fields. Its unique structure incorporates a fusion of imidazole and pyrrolopyridine rings, endowing it with a distinctive set of chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-dimethyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-imidazole-4-sulfonamide typically involves the following key steps:
Formation of the imidazole ring: : Starting with imidazole derivatives, various methylation reactions are carried out under basic conditions.
Construction of the pyrrolopyridine moiety: : This involves complex multi-step reactions, including cyclization processes.
Linking of sulfonamide group: : Finally, sulfonyl chloride reagents are introduced under controlled temperature and pH conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, optimization of these steps includes the use of continuous flow reactors to maintain consistent reaction conditions, enhancing both scalability and efficiency. Key considerations include controlling the temperature, pressure, and reagent concentration to maximize product yield.
Chemical Reactions Analysis
Types of Reactions
1,2-dimethyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-imidazole-4-sulfonamide undergoes a variety of reactions including:
Oxidation: : Typically with agents like potassium permanganate or hydrogen peroxide.
Reduction: : Utilizing reagents such as lithium aluminum hydride.
Substitution: : Halide displacement or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate in acidic medium.
Reducing agents: : Sodium borohydride in ethanol.
Substitution conditions: : Alkali metal halides in dimethylformamide.
Major Products Formed
Oxidation: : Carboxylic acid derivatives.
Reduction: : Alcohol and amine derivatives.
Substitution: : Halogenated derivatives, depending on the halide used.
Scientific Research Applications
This compound plays a significant role in:
Chemistry: : As a catalyst in organic reactions.
Biology: : Modulating biological pathways and acting as a probe for enzyme activity.
Medicine: : Investigated for its potential in treating diseases like cancer due to its cytotoxic properties.
Industry: : Utilized in the synthesis of dyes and pigments.
Mechanism of Action
1,2-dimethyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-imidazole-4-sulfonamide works by:
Targeting specific enzymes: : Inhibiting or activating enzyme pathways.
Binding to receptors: : Interacting with cell surface receptors to trigger intracellular responses.
Disrupting DNA replication: : Binding to DNA and interfering with replication processes, particularly in cancer cells.
Comparison with Similar Compounds
Similar Compounds
1,2-dimethyl-1H-imidazole-4-sulfonamide: : Lacks the pyrrolopyridine moiety, less potent in biological applications.
N-(2-ethyl-1H-imidazol-4-yl)-1H-pyrrolo[2,3-c]pyridine-7-amine: : Similar structure but lacks sulfonamide group, different mechanism of action.
Uniqueness
What sets 1,2-dimethyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-imidazole-4-sulfonamide apart is its combined structural motifs of imidazole, pyrrolopyridine, and sulfonamide groups, providing a versatile framework for multiple applications and unique biological activities.
Properties
IUPAC Name |
1,2-dimethyl-N-[2-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]imidazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O3S/c1-11-17-13(10-19(11)3)24(22,23)16-6-9-20-8-5-12-4-7-18(2)14(12)15(20)21/h4-5,7-8,10,16H,6,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAMOCDURFBYORY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1C)S(=O)(=O)NCCN2C=CC3=C(C2=O)N(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 6-acetyl-2-[4-(morpholine-4-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2761388.png)
![2-(1,3-benzodioxol-5-yl)-5-(2-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2761389.png)

![2-(4-fluorophenoxy)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B2761396.png)
![5-(6-Fluoro-1,3-benzoxazol-2-yl)-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2761397.png)


![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2761404.png)


![N-[2-(2-Phenylethyl)cyclopentyl]but-2-ynamide](/img/structure/B2761407.png)

![2-phenoxy-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2761409.png)
